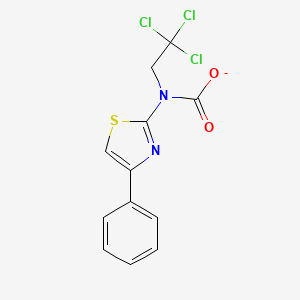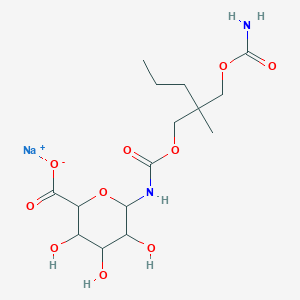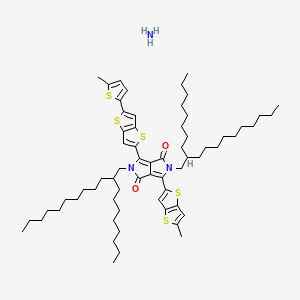
Dpptt-T
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DPPTT-T typically involves the polymerization of diketopyrrolopyrrole (DPP) with thieno[3,2-b]thiophene. The polymerization process often employs Stille or Suzuki coupling reactions, which are facilitated by palladium catalysts. The reaction conditions usually include an inert atmosphere (e.g., argon or nitrogen) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The resulting polymer is then purified using techniques such as Soxhlet extraction with solvents like methanol, hexane, and chlorobenzene .
化学反应分析
Types of Reactions
DPPTT-T undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like ferric chloride.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenation and other substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Ferric chloride in an organic solvent.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogenating agents like bromine or chlorine in an inert solvent.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different electronic properties .
科学研究应用
DPPTT-T has a wide range of applications in scientific research:
Chemistry: Used as a material for studying charge transport and photophysical properties.
Medicine: Investigated for use in medical sensors and diagnostic devices.
Industry: Widely used in organic photovoltaics and organic field-effect transistors due to its high charge carrier mobility and narrow bandgap
作用机制
The mechanism by which DPPTT-T exerts its effects is primarily through its electronic properties. The compound’s narrow bandgap allows it to absorb photons in the near-infrared region, making it efficient in light-harvesting applications. The high charge carrier mobility is attributed to the strong π-π stacking interactions between the polymer chains, which facilitate efficient charge transport .
相似化合物的比较
Similar Compounds
Diketopyrrolopyrrole (DPP) Polymers: These include other DPP-based polymers like DPPT-TT and DPPTT-Se.
Thieno[3,2-b]thiophene Polymers: Polymers based on thieno[3,2-b]thiophene but with different co-monomers.
Uniqueness
DPPTT-T stands out due to its unique combination of a narrow bandgap and high charge carrier mobility. This makes it particularly suitable for applications in organic photovoltaics and organic field-effect transistors, where both properties are crucial for high performance .
属性
分子式 |
C64H97N3O2S5 |
|---|---|
分子量 |
1100.8 g/mol |
IUPAC 名称 |
azane;1-(2-methylthieno[3,2-b]thiophen-5-yl)-4-[2-(5-methylthiophen-2-yl)thieno[3,2-b]thiophen-5-yl]-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C64H94N2O2S5.H3N/c1-7-11-15-19-23-25-29-33-37-49(35-31-27-21-17-13-9-3)45-65-61(57-43-54-52(72-57)41-48(6)70-54)59-60(64(65)68)62(58-44-56-55(73-58)42-53(71-56)51-40-39-47(5)69-51)66(63(59)67)46-50(36-32-28-22-18-14-10-4)38-34-30-26-24-20-16-12-8-2;/h39-44,49-50H,7-38,45-46H2,1-6H3;1H3 |
InChI 键 |
HGNOYDZCKYAHNT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC4=C(S3)C=C(S4)C5=CC=C(S5)C)C1=O)C6=CC7=C(S6)C=C(S7)C.N |
相关CAS编号 |
1270977-98-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




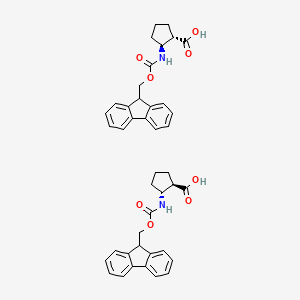
![1-cyclopentyl-3-methyl-6-pyridin-4-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12295775.png)
![[5-(3-Carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12295787.png)
![Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methoxy-a-phenyl-](/img/structure/B12295790.png)
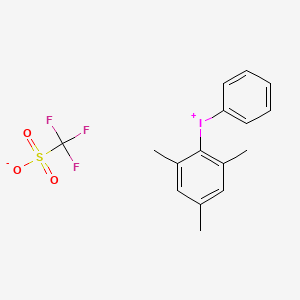
![N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12295794.png)
![6-Cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione](/img/structure/B12295797.png)
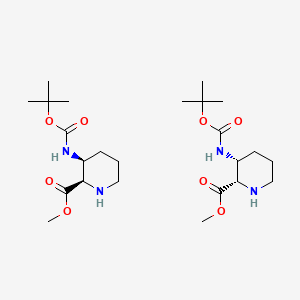
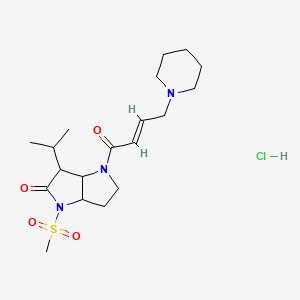
![(1S,3S,5R)-11-amino-1-methoxy-4,10-dimethyl-13-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-6,9-diene-8,12-dione](/img/structure/B12295825.png)
